molecular formula C15H17NOS2 B4610732 3-butyl-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one

3-butyl-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4610732
M. Wt: 291.4 g/mol
InChI Key: UNVGTIOTYPJHHZ-RAXLEYEMSA-N
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Description

3-butyl-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C15H17NOS2 and its molecular weight is 291.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 291.07515651 g/mol and the complexity rating of the compound is 384. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Supramolecular Self-Assembly

Research on similar thioxothiazolidinone derivatives, like the study on 3-aryl-5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one derivatives, has focused on their supramolecular self-assembly. These compounds, synthesized through the Knoevenagel condensation reaction, exhibit fascinating supramolecular frameworks stabilized by noncovalent interactions including C-H⋯π, π⋯π, and lp⋯π-hole interactions, alongside traditional H-bonding. This highlights their potential in materials science for designing complex molecular architectures (Andleeb et al., 2017).

Anticancer Activity

A study on 5-benzylidene-2-phenylimino-1, 3-thiazolidin-4-one (BPT) analogs, including a compound structurally similar to 3-butyl-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one, demonstrated potential anticancer activity. These compounds were effective in inducing apoptosis in cancer cells, but not in normal cells, highlighting their selectivity and potential as therapeutic agents in cancer treatment (Wu et al., 2006).

Structural Characterization

The structural characterization of thioxothiazolidin-4-ones, including derivatives of 3-butyl-5-(4-methylbenzylidene), is crucial in understanding their chemical behavior. Studies like the one on four (Z)-5-arylmethylene-2-thioxothiazolidin-4-ones have shown that hydrogen-bonded dimers, chains of rings, and sheets are common in these compounds, which can have implications for their physical properties and reactivity (Delgado et al., 2005).

Protein Kinase Inhibition

The design and synthesis of new 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones have shown potential in inhibiting protein kinases like DYRK1A. This indicates their potential use in treating neurological or oncological disorders where such kinases are involved (Bourahla et al., 2021).

Antimicrobial Evaluation

Research on 2,5-disubstituted-4-thiazolidinone derivatives shows that these compounds, including variants of this compound, have significant antimicrobial activity against a range of microorganisms. This suggests their potential in developing new antimicrobial agents (Deep et al., 2014).

Antitubercular Agents

In the field of infectious diseases, certain 4-thiazolidinone derivatives have been evaluated for their antitubercular properties. This research points to the possible use of these compounds in treating tuberculosis, a major global health challenge (Samadhiya et al., 2014).

Antioxidant Properties

Studies on thiazolidinone derivatives, such as those focusing on their antioxidant properties for oil, provide insights into their potential use in industrial applications. They can act as effective antioxidants, improving the stability and performance of various products (Mohammed et al., 2019).

Properties

IUPAC Name

(5Z)-3-butyl-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NOS2/c1-3-4-9-16-14(17)13(19-15(16)18)10-12-7-5-11(2)6-8-12/h5-8,10H,3-4,9H2,1-2H3/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNVGTIOTYPJHHZ-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C(=CC2=CC=C(C=C2)C)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=CC=C(C=C2)C)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.